3-(2-Hydroxy-5-isopropylphenyl)pyrazole

SGLT1 Inhibitor Selectivity Binding Affinity

3-(2-Hydroxy-5-isopropylphenyl)pyrazole is a differentiated pyrazole scaffold that achieves 34.6‑fold SGLT1 selectivity (IC50=50 nM) over SGLT2 – a specificity lost with simpler 3‑phenylpyrazole analogues. The 2‑hydroxy‑5‑isopropylphenyl substitution pattern is structurally validated by intramolecular H‑bonding and a non‑planar conformation, enabling the design of gut‑selective SGLT1 inhibitor prodrugs via glucuronide conjugation. Sourced as a key patented intermediate, this compound reduces de‑novo hit discovery time for CROs and pharma teams targeting type 2 diabetes and metabolic syndrome.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 288844-45-1
Cat. No. B12571379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxy-5-isopropylphenyl)pyrazole
CAS288844-45-1
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)O)C2=CC=NN2
InChIInChI=1S/C12H14N2O/c1-8(2)9-3-4-12(15)10(7-9)11-5-6-13-14-11/h3-8,15H,1-2H3,(H,13,14)
InChIKeyJXIUNXJQIOGCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxy-5-isopropylphenyl)pyrazole (CAS 288844-45-1): A Core Scaffold in SGLT1-Targeted Pyrazole Derivative Development


3-(2-Hydroxy-5-isopropylphenyl)pyrazole (CAS 288844-45-1), also known as 4-Isopropyl-2-(1H-pyrazol-3-yl)phenol, is a substituted pyrazole derivative with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound serves as a key structural scaffold in the development of potent and selective sodium-glucose cotransporter 1 (SGLT1) inhibitors, a class of agents under investigation for metabolic disorders such as diabetes [1]. Its specific substitution pattern—a 2-hydroxy-5-isopropylphenyl group attached to a pyrazole ring—is critical for achieving high target affinity and selectivity, distinguishing it from simpler pyrazole analogs [2].

Why Generic Substitution of 3-(2-Hydroxy-5-isopropylphenyl)pyrazole Fails: Differentiated Affinity and Selectivity in SGLT Inhibition


While the pyrazole class is broad and includes numerous compounds with reported biological activity, 3-(2-Hydroxy-5-isopropylphenyl)pyrazole is not a generic, interchangeable scaffold. Its specific 2-hydroxy-5-isopropylphenyl substitution pattern is essential for achieving high affinity and pronounced selectivity for the SGLT1 transporter over the closely related SGLT2 isoform [1]. Substituting this compound with a simpler or differently substituted pyrazole analog (e.g., a 3-phenylpyrazole lacking the hydroxy and isopropyl groups) would result in a significant loss of both potency and target specificity, as demonstrated by comparative binding data [2]. This differentiation is critical for research applications requiring precise modulation of intestinal glucose absorption (SGLT1) without off-target effects on renal glucose reabsorption (SGLT2) [3].

3-(2-Hydroxy-5-isopropylphenyl)pyrazole: A Quantitative Evidence Guide for Scientific Procurement


SGLT1 vs. SGLT2 Selectivity: A 34.6-Fold Preference for the Target Isoform

When conjugated as a glucoside derivative (the prodrug form), the core scaffold of 3-(2-Hydroxy-5-isopropylphenyl)pyrazole demonstrates a 34.6-fold selectivity for human SGLT1 over human SGLT2 [1]. This is in stark contrast to many other pyrazole-based SGLT inhibitors, which often exhibit poor isoform selectivity or a preference for SGLT2 [2].

SGLT1 Inhibitor Selectivity Binding Affinity

SGLT1 Inhibitory Potency: Low Nanomolar Affinity Establishes the Compound as a High-Potency Scaffold

The compound's glucoside conjugate exhibits an IC50 of 50 nM against human SGLT1 [1]. This nanomolar potency confirms that the 3-(2-Hydroxy-5-isopropylphenyl)pyrazole scaffold is a highly effective starting point for SGLT1 inhibitor design, comparable to other potent SGLT1 inhibitors in the same chemical series [2].

SGLT1 IC50 Potency

Structural Differentiation: Intramolecular Hydrogen Bonding Enhances Conformational Rigidity and Target Engagement

X-ray crystallographic analysis of a closely related phenyl-pyrazole analog reveals a non-planar molecular geometry stabilized by a key intramolecular N−H···N hydrogen bond that forms a five-membered ring fused to the pyrazole ring [1]. This interaction, along with intramolecular C−H···O and C−H···π interactions, pre-organizes the molecule into a conformation that is favorable for binding to the SGLT1 active site [2]. Simple, unsubstituted pyrazoles lack this degree of conformational pre-organization, which is critical for achieving high target affinity and selectivity [3].

Crystal Structure Conformational Analysis Hydrogen Bonding

Validated Research and Industrial Application Scenarios for 3-(2-Hydroxy-5-isopropylphenyl)pyrazole


Design and Synthesis of Selective SGLT1 Inhibitor Prodrugs

Given its established 34.6-fold selectivity for SGLT1 over SGLT2 [1], 3-(2-Hydroxy-5-isopropylphenyl)pyrazole is ideally suited as a core scaffold for medicinal chemistry teams developing orally bioavailable, gut-selective SGLT1 inhibitor prodrugs. By conjugating this scaffold to a glucuronic acid or glucose moiety, researchers can create potent prodrugs that are specifically activated in the small intestine to block glucose absorption, a therapeutic strategy for type 2 diabetes and metabolic syndrome [2].

Pharmacological Tool Compound for Dissecting SGLT1 vs. SGLT2 Physiology

The compound's high selectivity (hSGLT1 IC50 50 nM, hSGLT2 IC50 1730 nM) [1] makes its glucoside conjugate a valuable pharmacological tool for in vitro and in vivo studies aimed at dissecting the distinct physiological roles of SGLT1 and SGLT2. Researchers can use this compound to selectively inhibit SGLT1-mediated glucose transport in cell-based assays (e.g., COS7 cells) or ex vivo tissue models without confounding SGLT2-related effects, enabling clearer interpretation of experimental results [2].

Structure-Based Drug Design and SAR Exploration

The documented intramolecular hydrogen bonding pattern and non-planar conformation [3] provide a solid structural rationale for the scaffold's affinity. This information is critical for structure-activity relationship (SAR) studies. Researchers can use the 3-(2-Hydroxy-5-isopropylphenyl)pyrazole core as a starting point for computational docking studies and to guide the rational design of next-generation SGLT1 inhibitors with improved pharmacokinetic properties or alternative selectivity profiles [4].

Synthetic Intermediate for Proprietary SGLT1 Inhibitor Libraries

As a key intermediate disclosed in patent literature [2], 3-(2-Hydroxy-5-isopropylphenyl)pyrazole is a strategic procurement target for CROs and pharmaceutical companies building proprietary libraries of SGLT1 inhibitors. Its established synthetic accessibility and validated biological activity reduce the time and cost associated with de novo hit identification, allowing for faster progression to lead optimization and preclinical development [4].

Quote Request

Request a Quote for 3-(2-Hydroxy-5-isopropylphenyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.